Cas no 2305529-01-3 (N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide)

N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26585775
- Z3024764071
- 2305529-01-3
- N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide
- N-[2,2-Difluoro-2-(6-methoxy-2-pyridinyl)ethyl]-2-propenamide
- N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide
-
- インチ: 1S/C11H12F2N2O2/c1-3-9(16)14-7-11(12,13)8-5-4-6-10(15-8)17-2/h3-6H,1,7H2,2H3,(H,14,16)
- InChIKey: YFLCQXAEUOHJAE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C(N=1)OC)(CNC(C=C)=O)F
計算された属性
- せいみつぶんしりょう: 242.08668395g/mol
- どういたいしつりょう: 242.08668395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 51.2Ų
N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585775-1g |
N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide |
2305529-01-3 | 90% | 1g |
$0.0 | 2023-09-13 | |
Enamine | EN300-26585775-1.0g |
N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide |
2305529-01-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide 関連文献
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamideに関する追加情報
N-2,2-Difluoro-2-(6-Methoxypyridin-2-Yl)Ethylprop-2-Enamide: A Comprehensive Overview
The compound N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide (CAS No. 2305529-01-3) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research, chemical synthesis, and biomedical applications. This compound belongs to the class of amides and features a unique structure that combines fluorine-containing groups, pyridine moieties, and an enamide functional group. Its intricate architecture renders it particularly suitable for exploration in drug discovery and targeted therapies.
Recent studies have highlighted the potential of difluoroethylamide derivatives as promising candidates for anticancer agents due to their ability to modulate key signaling pathways involved in tumor growth and metastasis. The presence of the 6-methoxypyridin-2-yl group introduces additional electronic and steric effects, which can influence the compound's pharmacokinetics and bioavailability. These structural features make it a compelling subject for biochemical investigations and medicinal chemistry.
One of the most notable aspects of this compound is its selectivity profile. Preclinical studies have demonstrated that N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide exhibits potent activity against a panel of cancer cell lines, including those resistant to conventional chemotherapy. This suggests that it may serve as a valuable lead compound for the development of next-generation anticancer drugs. Furthermore, its enzymatic stability and low toxicity in preclinical models position it as a favorable candidate for further therapeutic exploration.
Another critical area of research involving this compound is its synthetic methodology. The integration of the difluoroethyl group and the pyridine moiety requires precise control over reaction conditions to ensure high yields and purity. Innovations in transition metal catalysis and green chemistry have significantly contributed to the optimization of its synthesis, making it more accessible for large-scale production and subsequent biological testing.
Recent advancements in computational chemistry have also enabled researchers to gain deeper insights into the molecular interactions of this compound with its intended targets. Through molecular docking studies, scientists have identified key residues and domains that facilitate binding, providing a solid foundation for rational drug design efforts. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of complex chemical entities like N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide.
Moreover, this compound has shown remarkable potential in the realm of antimicrobial agents. Emerging research indicates that it exhibits broad-spectrum activity against a variety of pathogenic bacteria, including those resistant to multiple antibiotics. This dual applicability—both as an anticancer and antimicrobial agent—underscores its versatility and positions it at the forefront of polyvalent therapeutic development.
Finally, the exploration of this compound's biological mechanisms has revealed intriguing insights into its anti-inflammatory properties. By modulating key inflammatory pathways, it holds promise for the treatment of conditions such as arthritis, asthma, and other chronic inflammatory diseases. These multifaceted biological activities further solidify its importance in contemporary biomedical research.
2305529-01-3 (N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylprop-2-enamide) 関連製品
- 2171869-03-5(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid)
- 1261945-46-3(4-(3-Fluoro-5-hydroxyphenyl)-2-nitrophenol)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 2227672-19-5(5-bromo-2-(2R)-2-hydroxypropylphenol)
- 325708-23-4(N-Trityl-1,4-butanediamine diacetate)
- 1806005-30-0(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine)
- 2228724-51-2(3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)
- 1261544-44-8(4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl)
- 191212-82-5(2-fluorohex-5-en-1-ol)
- 1330003-83-2([(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol)




